molecular formula C15H19NO6 B13423636 N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide CAS No. 22536-08-9

N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide

Cat. No.: B13423636
CAS No.: 22536-08-9
M. Wt: 309.31 g/mol
InChI Key: IUIGKEWAHLCFOD-UHFFFAOYSA-N
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Description

N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide is a complex organic compound with a unique structure that includes a dioxane ring, phenyl group, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the dioxane ring through a cyclization reaction, followed by the introduction of the phenyl group via a Friedel-Crafts alkylation. The final step involves the acylation of the intermediate product to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce secondary alcohols.

Scientific Research Applications

N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the dioxane ring.

    2-Hydroxy-2-methylpropiophenone: Contains a phenyl group and hydroxyl group but differs in the overall structure.

Uniqueness

N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide is unique due to its combination of a dioxane ring, phenyl group, and acetamide moiety

Properties

CAS No.

22536-08-9

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide

InChI

InChI=1S/C15H19NO6/c1-9(18)16-11(7-17)13(20)14-12(19)8-21-15(22-14)10-5-3-2-4-6-10/h2-7,11-15,19-20H,8H2,1H3,(H,16,18)

InChI Key

IUIGKEWAHLCFOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=O)C(C1C(COC(O1)C2=CC=CC=C2)O)O

Origin of Product

United States

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